molecular formula C7H17NO6S B036270 Taps CAS No. 29915-38-6

Taps

Cat. No.: B036270
CAS No.: 29915-38-6
M. Wt: 243.28 g/mol
InChI Key: YNLCVAQJIKOXER-UHFFFAOYSA-N
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Description

N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid: is a zwitterionic buffer commonly known as TAPS. It is widely used in biochemical and molecular biology research due to its ability to maintain a stable pH in the range of 7.7 to 9.1. This compound is particularly effective in capillary electrophoresis and other applications requiring precise pH control .

Mechanism of Action

Target of Action

TAPS, or [tris(hydroxymethyl)methylamino]propanesulfonic acid, is a chemical compound commonly used to make buffer solutions . Its primary targets are divalent cations, including Co(II) and Ni(II) . These divalent cations play crucial roles in various biological processes, including enzyme function and signal transduction.

Mode of Action

This compound interacts with its targets by binding to these divalent cations . This binding ability allows this compound to stabilize the pH of a solution, effectively preventing drastic changes in pH despite fluctuations in acidity or alkalinity . This mechanism of action is crucial in maintaining the optimal pH environment for various biological and chemical reactions.

Pharmacokinetics

Its effectiveness as a buffer is influenced by its concentration and the temperature of the solution . These factors can impact the bioavailability of this compound in a solution, affecting its ability to bind divalent cations and maintain a stable pH.

Result of Action

The primary molecular effect of this compound is the stabilization of pH in a solution . This stabilization can have numerous downstream cellular effects, particularly in biological systems where pH is a critical factor. For example, many enzymes have an optimal pH range for activity, so this compound can help maintain enzyme function by preventing pH fluctuations.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and pKa of a this compound buffer solution can change with concentration and temperature . Therefore, the buffering capacity and, consequently, the efficacy of this compound can be influenced by these environmental conditions. Additionally, the stability of this compound may be affected by factors such as light, heat, and the presence of other chemicals in the solution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid typically involves the reaction of 3-aminopropanesulfonic acid with formaldehyde and sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product under controlled conditions .

Industrial Production Methods: Industrial production of N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds .

Scientific Research Applications

N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid is extensively used in scientific research due to its buffering capacity and stability. Some key applications include:

Comparison with Similar Compounds

  • N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid (TES)
  • N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid (TAPS)
  • N-Tris(hydroxymethyl)methyl-4-aminobutanesulfonic acid (TABS)

Comparison: N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid is unique due to its specific pH range and buffering capacity. Compared to similar compounds like TES and TABS, it offers a broader pH range and greater stability in various biochemical applications. Its ability to bind divalent cations such as cobalt and nickel further enhances its utility in specific research contexts .

Properties

IUPAC Name

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO6S/c9-4-7(5-10,6-11)8-2-1-3-15(12,13)14/h8-11H,1-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLCVAQJIKOXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(CO)(CO)CO)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3067528
Record name TAPS
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Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name 3-(Tris(hydroxymethyl)methylamino)-1-propanesulfonic acid
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CAS No.

29915-38-6
Record name N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid
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Record name 3-(Tris(hydroxymethyl)methylamino)-1-propanesulfonic acid
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Record name 1-Propanesulfonic acid, 3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-
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Record name TAPS
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Record name 3-(tris(hydroxymethyl)methylamino)propane-1-sulphonic acid
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Record name N-TRIS((HYDROXYMETHYL)METHYL)-3-AMINOPROPANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do triazine-cored cationic amphiphilic polymers (TAPs) interact with plasmid DNA (pDNA) for gene delivery?

A1: this compound condense pDNA into nanoparticles through electrostatic interactions between the positively charged polymer and the negatively charged phosphate backbone of DNA. [] This complexation protects the DNA from degradation and facilitates cellular uptake. [] Once inside the cell, the this compound promote endosomal escape and release of pDNA into the cytoplasm, allowing for gene expression. []

Q2: What is the structural composition of this compound?

A2: this compound consist of a triazine core conjugated with branches of low molecular weight polyethylenimine (LPEI) and amphiphilic Jeffamine. [] The ratio of LPEI to Jeffamine can be adjusted to tune the polymer's properties, such as its hydrophilicity/lipophilicity balance (HLB). []

Q3: Is there information available about the molecular weight or spectroscopic data of the specific this compound studied?

A3: While the study mentions that this compound were synthesized with controllable molecular size, specific molecular weight data and spectroscopic characterization are not provided in the abstract. []

Q4: What is the catalytic function of the wheat terpene synthase, this compound?

A4: this compound functions as a β-patchoulene synthase, catalyzing the formation of the sesquiterpene β-patchoulene using E,E-farnesyl diphosphate (FPP) as a substrate. []

Q5: Are there any applications for β-patchoulene produced by this compound?

A5: Transgenic Arabidopsis plants overexpressing this compound produced β-patchoulene and displayed increased resistance to beet armyworm larvae. [] This suggests that β-patchoulene possesses anti-herbivory activity and could potentially be utilized for crop protection. []

Q6: Have any computational studies been performed on this compound or the wheat terpene synthase?

A6: Although not explicitly stated in the provided abstracts, computational modeling like molecular dynamics simulations could be employed to study the interaction between this compound and pDNA. [] Additionally, homology modeling and site-directed mutagenesis were utilized to investigate the catalytic mechanism of this compound, identifying two key amino acids involved in protonation, intermediate stability, and product formation. []

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